molecular formula C14H13FN2O3 B5544319 [3-(4-FLUOROPHENYL)-5-ISOXAZOLYL](MORPHOLINO)METHANONE

[3-(4-FLUOROPHENYL)-5-ISOXAZOLYL](MORPHOLINO)METHANONE

Cat. No.: B5544319
M. Wt: 276.26 g/mol
InChI Key: IJIHBEPUTAXTCL-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE is a chemical compound that features a fluorophenyl group attached to an isoxazole ring, which is further connected to a morpholino group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE typically involves the reaction of 4-fluorophenyl isoxazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
  • 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
  • 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde

Uniqueness

3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholino group, in particular, enhances its solubility and potential for therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-3-1-10(2-4-11)12-9-13(20-16-12)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIHBEPUTAXTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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